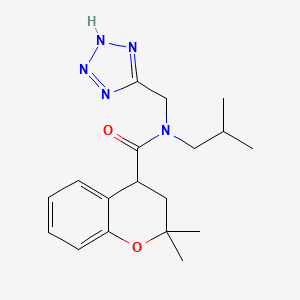
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide, also known as CDPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in various physiological and pathological processes in the brain.
作用機序
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that regulates various signaling pathways in the brain. mGluR5 activation leads to the release of intracellular calcium ions, which triggers downstream signaling cascades that modulate synaptic plasticity and neuronal excitability. N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide enhances the binding of glutamate to mGluR5, thereby increasing the receptor's activity and amplifying its downstream signaling effects.
Biochemical and Physiological Effects:
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide has been shown to modulate various biochemical and physiological processes in the brain, including neurotransmitter release, synaptic plasticity, and neuronal excitability. N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide enhances long-term potentiation (LTP), a cellular mechanism underlying learning and memory, by increasing the activity of mGluR5 at synapses. N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide also reduces the release of the stress hormone corticosterone, which is elevated in depression and anxiety disorders.
実験室実験の利点と制限
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, making it a useful tool for studying the physiological and pathological roles of this receptor in the brain. However, N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide has some limitations, including its poor solubility in water and its potential off-target effects on other receptors and signaling pathways.
将来の方向性
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide has great potential for therapeutic applications in various neurological and psychiatric disorders, and future research should focus on optimizing its pharmacological properties, such as its solubility and bioavailability, to improve its efficacy and safety. Additionally, further studies are needed to elucidate the specific molecular and cellular mechanisms underlying the therapeutic effects of N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide and to identify potential biomarkers for predicting treatment response. Finally, the development of novel positive allosteric modulators of mGluR5, based on the structure of N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide, could lead to the discovery of more potent and selective compounds for treating these disorders.
合成法
The synthesis of N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide involves several steps, including the reaction of 2,3-difluoro-4-nitrophenol with cyclohexyl magnesium bromide, followed by reduction with lithium aluminum hydride to obtain 2,3-difluoro-4-hydroxybenzyl alcohol. The alcohol is then reacted with 1,3-dihydroxyacetone to form the desired N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide compound. The synthesis of N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide has been optimized to increase the yield and purity of the final product, making it suitable for research applications.
科学的研究の応用
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and drug addiction. The positive allosteric modulation of mGluR5 by N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide has been shown to enhance synaptic plasticity, improve cognitive function, and reduce behavioral abnormalities in animal models of these disorders. N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO4/c17-13-10(6-7-12(21)14(13)18)16(23)19-11(8-20)15(22)9-4-2-1-3-5-9/h6-7,9,11,15,20-22H,1-5,8H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGLDVFUEWMXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(CO)NC(=O)C2=C(C(=C(C=C2)O)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-Dimethylphenyl)-5-[[1-(oxan-2-yl)cyclopropyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7434879.png)
![3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid](/img/structure/B7434888.png)
![3-[6-[[3-(1-Hydroxyethyl)pyrrolidine-1-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434895.png)

![N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7434898.png)
![5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B7434911.png)
![7-[2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7434927.png)
![2-[3-(Hydroxymethyl)-1-(2-pyridin-4-ylquinazolin-4-yl)pyrrolidin-3-yl]ethanol](/img/structure/B7434935.png)
![4-(difluoromethylsulfonyl)-N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]aniline](/img/structure/B7434949.png)
![N-[(4-tert-butylpyridin-3-yl)methyl]-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine](/img/structure/B7434951.png)
![Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate](/img/structure/B7434961.png)
![3-methoxy-N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7434967.png)
![N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B7434976.png)
